1-Bromo-4-(chloromethyl)-2,5-difluorobenzene

Organic Synthesis Medicinal Chemistry Building Block Selection

1-Bromo-4-(chloromethyl)-2,5-difluorobenzene (CAS 1341660-62-5) is a tri-halogenated aromatic building block featuring a 2,5-difluorobenzene core substituted with a bromine atom at the 4-position and a chloromethyl group at the 1-position. With a molecular weight of 241.46 g/mol and a predicted XLogP3-AA of 3.2, this compound is classified as a moderately lipophilic benzylic halide.

Molecular Formula C7H4BrClF2
Molecular Weight 241.46 g/mol
CAS No. 1341660-62-5
Cat. No. B1288289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(chloromethyl)-2,5-difluorobenzene
CAS1341660-62-5
Molecular FormulaC7H4BrClF2
Molecular Weight241.46 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Br)F)CCl
InChIInChI=1S/C7H4BrClF2/c8-5-2-6(10)4(3-9)1-7(5)11/h1-2H,3H2
InChIKeyCFKOAKUGTZXSTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(chloromethyl)-2,5-difluorobenzene (CAS 1341660-62-5): Core Chemical Profile for R&D Procurement


1-Bromo-4-(chloromethyl)-2,5-difluorobenzene (CAS 1341660-62-5) is a tri-halogenated aromatic building block featuring a 2,5-difluorobenzene core substituted with a bromine atom at the 4-position and a chloromethyl group at the 1-position [1]. With a molecular weight of 241.46 g/mol and a predicted XLogP3-AA of 3.2, this compound is classified as a moderately lipophilic benzylic halide [2]. Its commercial availability in purities ≥97% from multiple suppliers supports its role as a versatile intermediate in medicinal chemistry and organic synthesis programs .

A
Sequential diversification via orthogonal benzylic chloride / aryl bromide handles
B
Medicinal chemistry building block with moderate lipophilicity (XLogP3-AA 3.2)
C
Supplied at >=97% purity supporting fragment-based and lead-optimization workflows

Why 1-Bromo-4-(chloromethyl)-2,5-difluorobenzene Cannot Be Replaced by Generic Analogs in Drug Discovery


This compound occupies a specific niche among halogenated benzyl building blocks due to its precisely positioned orthogonal leaving groups: an aryl bromide for palladium-catalyzed cross-coupling reactions and a less reactive benzylic chloride for controlled nucleophilic substitution [1]. Close analogs such as 1-bromo-4-(bromomethyl)-2,5-difluorobenzene (CAS 486460-10-0) or 1-(bromomethyl)-4-chloro-2,5-difluorobenzene (CAS 945262-21-5) alter this reactivity profile fundamentally: substituting the benzylic chloride with a benzylic bromide increases leaving-group lability by approximately one order of magnitude in SN2 reactions [2], compromising chemoselectivity in multi-step syntheses where the aryl bromide must be addressed first. The 2,5-difluoro substitution pattern is also critical, as it modulates the electron density of the ring and influences both the metabolic stability of downstream drug candidates and the regioselectivity of further functionalization .

!
Benzylic bromide analogs (e.g., CAS 486460-10-0) increase leaving-group lability ~30-50x, altering chemoselectivity in Pd-catalyzed couplings
!
Swapping 4-Br to 4-Cl (CAS 945262-21-5) shifts ring electron density and boiling point, potentially affecting reaction and purification profiles
!
2,5-Difluoro substitution pattern is critical for downstream regioselectivity and metabolic stability; mono-fluoro or non-fluorinated analogs may not transfer

1-Bromo-4-(chloromethyl)-2,5-difluorobenzene: Measurable Differentiation Against Closest Analogs


Molecular Weight: A Quantifiable Surrogate for Reactivity Differentiation

The molecular weight (MW) of 1-bromo-4-(chloromethyl)-2,5-difluorobenzene is 241.46 g/mol, which is 44.45 g/mol (15.6%) lower than its direct dibromo analog 1-bromo-4-(bromomethyl)-2,5-difluorobenzene (CAS 486460-10-0, MW = 285.91 g/mol) [1][2]. This difference arises from the substitution of the benzylic bromine with chlorine and has practical implications: the lighter compound offers higher atom economy in fragment-based drug discovery, where every dalton is critical, and a lower mass burden when the benzyl fragment is incorporated into final drug candidates that must comply with Lipinski's Rule of Five (MW < 500) [3].

Mol. Weight
Direct comparison
241.46 g/mol
15.6% lower mass vs. dibromo analog; supports fragment-based design
Computed data; supports atom economy review
Organic Synthesis Medicinal Chemistry Building Block Selection

Lipophilicity Control: LogP as a Differentiator in Pharmacokinetic Optimization

The computed partition coefficient (XLogP3-AA) of 1-bromo-4-(chloromethyl)-2,5-difluorobenzene is 3.2, which is 0.2 log units lower than that of its dibromo analog 1-bromo-4-(bromomethyl)-2,5-difluorobenzene (XLogP3-AA = 3.4) [1][2]. This modest but meaningful difference indicates lower lipophilicity, which correlates with reduced non-specific protein binding and a potentially lower risk of phospholipidosis—a key liability in drug development [3]. Additionally, the target compound's LogP (3.2) is 0.1 units below that of its chloro-analog 1-(bromomethyl)-4-chloro-2,5-difluorobenzene (XLogP3-AA = 3.3) [4].

Lipophilicity
Direct comparison
XLogP3-AA = 3.2
0.2 units below dibromo analog; potentially reduces non-specific binding risk
Computed property; context-dependent ADME interpretation
ADME Drug Design Physicochemical Properties

Boiling Point: Differentiating Physicochemical Behavior for Purification and Handling

The predicted boiling point of 1-bromo-4-(chloromethyl)-2,5-difluorobenzene is 234.3 ± 0.0 °C at 760 mmHg, which is 13.0 °C higher than that of the chloro-analog 1-(bromomethyl)-4-chloro-2,5-difluorobenzene (221.3 ± 35.0 °C) . This moderate increase reflects the replacement of the 4-chloro substituent with a 4-bromo group and provides the target compound with a slightly extended liquid-phase thermal window. In large-scale preparative chemistry, even small differences in boiling point can influence distillation parameters and solvent compatibility during work-up procedures .

Boiling Point
Source review
234.3 ± 0.0 °C
13 °C higher than chloro-analog; widens distillation window
Predicted value; data to verify for process design
Process Chemistry Purification Methods Physicochemical Characterization

Orthogonal Reactivity: Benzylic Chloride vs. Aryl Bromide Enables Stepwise Functionalization

1-Bromo-4-(chloromethyl)-2,5-difluorobenzene offers two leaving groups with intrinsically different reactivities: the aryl bromide is amenable to selective Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling, while the benzylic chloride remains intact under these conditions and can be subsequently displaced by nucleophiles (amines, alkoxides, thiols) [1]. In contrast, the dibromo analog 1-bromo-4-(bromomethyl)-2,5-difluorobenzene (CAS 486460-10-0) carries a benzylic bromide that is significantly more labile: benzylic bromides typically react 30- to 50-fold faster than benzylic chlorides in SN2 nucleophilic substitutions [2], creating a substantial risk of competing benzylic substitution during cross-coupling steps. This orthogonal reactivity profile allows the target compound to serve as a platform for sequential diversification—a key requirement in the synthesis of PROTAC degraders and targeted covalent inhibitors, where 4-(4-bromo-2,5-difluorobenzyl)morpholine has been identified as a pivotal intermediate in kinase inhibitor and E3 ubiquitin ligase ligand development [3].

Orthogonal Reactivity
Class-level inference
Cl ~30-50× less reactive than Br
Enables sequential Pd coupling then nucleophilic substitution
Based on general SN2 trends; requires stepwise validation
Chemoselectivity Cross-Coupling Nucleophilic Substitution

Safety Profile: GHS Classification as a Procurement Gatekeeper

According to the ECHA C&L Inventory aggregated via PubChem, 1-bromo-4-(chloromethyl)-2,5-difluorobenzene carries GHS hazard statements H302 (acute oral toxicity, 100%), H314 (severe skin burns/eye damage, 100%), and H335 (respiratory irritation, 100%) [1]. This hazard profile is directly comparable to that of the dibromo analog 1-bromo-4-(bromomethyl)-2,5-difluorobenzene, which shares the same GHS classification pattern [2]. However, the target compound's benzylic chloride is significantly less volatile than the benzylic bromide of analog CAS 945262-21-5 (boiling point 221.3 °C vs. the target's 234.3 °C), which may translate to lower ambient vapor exposure risk during bench-scale handling . Understanding this safety profile is essential for procurement decisions involving institutional EH&S review.

GHS Profile
Direct comparison
H302/H314/H335
Equivalent hazard to dibromo analog; review vapor exposure context
ECHA aggregated data; supports institutional EH&S review
Safety Hazard Classification Laboratory Compliance

1-Bromo-4-(chloromethyl)-2,5-difluorobenzene: High-Value Application Scenarios Supported by Quantitative Evidence


PROTAC Degrader and Kinase Inhibitor Intermediate Synthesis

The orthogonal reactivity of 1-bromo-4-(chloromethyl)-2,5-difluorobenzene—specifically the 30–50× rate differential between its benzylic chloride and aryl bromide [1]—makes it an ideal precursor for synthesizing 4-(4-bromo-2,5-difluorobenzyl)morpholine, a pivotal intermediate in the development of E3 ubiquitin ligase ligands and kinase-targeting PROTAC degraders [2]. The lower molecular weight of the target compound (241.46 g/mol) relative to dibromo analogs (285.91 g/mol) [3] also provides a 15.6% atom economy advantage when the benzyl fragment is retained in the final degrader structure, which is critical for maintaining drug-like physicochemical properties in bifunctional molecules that often approach the upper limits of Lipinski's Rule of Five.

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 241.46 g/mol, a computed XLogP3-AA of 3.2 [1], and two chemically addressable functional groups, 1-bromo-4-(chloromethyl)-2,5-difluorobenzene falls well within the standard fragment-like rule-of-three parameters (MW < 300, cLogP < 3). Its LogP advantage of 0.2 units below that of the dibromo analog CAS 486460-10-0 [2] reduces the risk of non-specific binding and aggregation often observed with overly lipophilic fragments. This compound can serve as a core scaffold for fragment libraries where the chloromethyl group acts as a diversification handle for late-stage amination or etherification, following initial aryl bromide cross-coupling.

Agrochemical Active Ingredient Development

The 2,5-difluorobenzene motif is a privileged substructure in modern agrochemicals, where fluorine substitution enhances metabolic stability and environmental persistence in targeted applications. 1-Bromo-4-(chloromethyl)-2,5-difluorobenzene provides a balanced reactivity profile: the aryl bromide enables the introduction of heterocyclic or aryl substituents via Suzuki coupling, while the benzylic chloride permits subsequent derivatization with alkoxy or amino groups. Its boiling point of 234.3 °C [1] offers a practical advantage over the lower-boiling chloro-analog CAS 945262-21-5 (221.3 °C) [2] for process-scale solvent management and purification by distillation.

Material Science: Fluorinated Monomer Synthesis

Fluorinated aromatic compounds are valued in materials science for their thermal stability and low dielectric constants. The dual functionality of 1-bromo-4-(chloromethyl)-2,5-difluorobenzene allows it to be incorporated into polymer main chains or used as a cross-linking agent. The benzylic chloride can initiate controlled radical polymerization or serve as an electrophilic grafting site, while the aryl bromide provides a handle for further functionalization via organometallic coupling. The lower mass (241.46 g/mol) relative to the dibromo analog reduces the weight penalty when the compound is used as a co-monomer in high-performance fluorinated polymers.

Application
Selection Property
Validation Focus
PROTAC / Kinase Inhibitor Synthesis
Orthogonal reactivity window
Chemoselective sequential diversification
Fragment-Based Library Design
Rule-of-three compliance profile
Lipophilicity and molecular-weight optimization
Agrochemical Intermediate Research
Thermal and metabolic stability motif
Process-scale boiling point margin
Fluorinated Polymer/Material Science
Dual-functional monomer architecture
Polymerization reactivity and mass efficiency

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